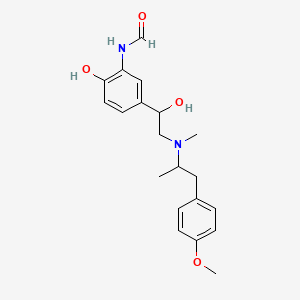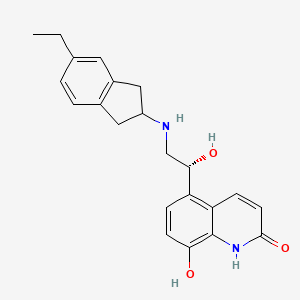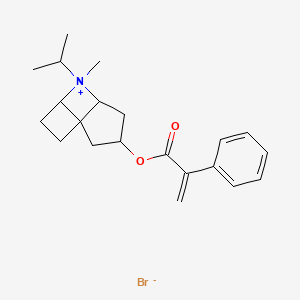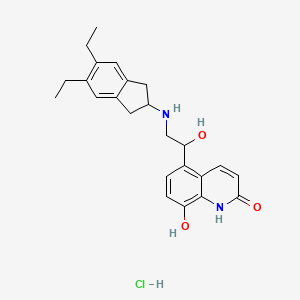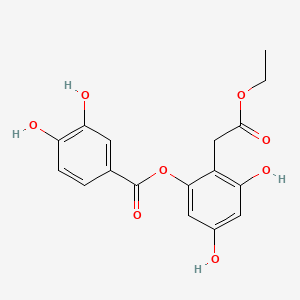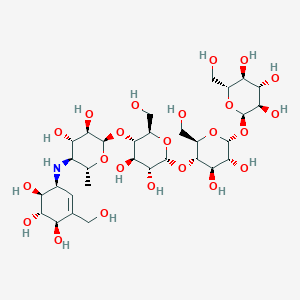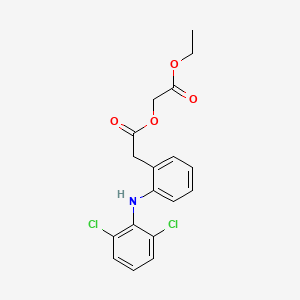
Isopropylarticaine
概要
説明
Isopropylarticaine, also known as Articaine, is an intermediate-acting local anesthetic of the amide type . It is used for local, infiltrative, or regional anesthesia in simple and complex dental and periodontal procedures . Its anesthetic activity is comparable to that of lidocaine, mepivacaine, and prilocaine .
Molecular Structure Analysis
The molecular formula of this compound is C13H20N2O3S . For a detailed molecular structure analysis, techniques such as X-ray crystallography can be used .科学的研究の応用
1. Cardiac Research Applications
Isoproterenol, a structural isomer of isopropyl alcohol, has been used in cardiac research. It is employed to study cardiac hypertrophy, fibrosis, and the induction of cardiac dysfunction. For instance, isoproterenol was used to compare its effects with dobutamine on cardiac structure and function in mice (Anderson, Moore, & Larson, 2008). Similarly, studies have investigated the protective effects of various compounds against isoproterenol-induced acute myocardial infarction in rats, providing insights into potential treatments for heart diseases (Jian et al., 2016).
2. Bioengineering Applications
In the field of bioengineering, poly(N-isopropyl acrylamide) (pNIPAM), which relates to isopropyl, has been widely utilized for the nondestructive release of biological cells and proteins. This material aids in various applications including the study of the extracellular matrix, cell sheet engineering, and the formation of tumor-like spheroids (Cooperstein & Canavan, 2010).
3. Environmental and Agricultural Studies
Isopropyl compounds such as isoproturon have been a subject of environmental research, particularly in studying their effects on ecosystems and agriculture. For example, isoproturon's impact on wheat plants and its role as a contaminant in crops has been explored (Yin, Jiang, Song, & Yang, 2008). Furthermore, the spatial variability in the degradation rate of isoproturon in soil has been studied, providing insight into its environmental behavior (Walker, Jurado-Expósito, Bending, & Smith, 2001).
4. Medical and Pharmacological Research
Isopropyl alcohol, a secondary alcohol and a structural isomer of propanol, has been studied for its medical applications, particularly in hand decontamination and as an antiseptic (García‐Gavín et al., 2011). Its absorption through the skin and the implications for medical use have been examined (Turner, Saeed, & Kelsey, 2004).
5. Ophthalmological Research
Isopropyl unoprostone, a compound related to isopropyl, has been used in ophthalmological research. Studies have examined its effects on rabbit ciliary artery and human ocular fundus microcirculation, which are relevant in the treatment of glaucoma and other eye conditions (Hayashi et al., 2000), (Makimoto et al., 2002).
Safety and Hazards
作用機序
Target of Action
Isopropylarticaine, also known as Articaine, is a local anesthetic used extensively in dentistry. The primary target of this compound is the sodium channels present in the neuronal cell membrane . These channels play a crucial role in the initiation and propagation of action potentials in neurons, which are essential for nerve impulse transmission .
Mode of Action
This compound works by blocking the sodium channels in neurons, thereby inhibiting the influx of sodium ions . This blockage prevents the generation and conduction of nerve impulses, leading to a loss of sensation in the area where the anesthetic has been applied . The compound’s interaction with its targets results in a temporary numbing effect, which is why it is commonly used for pain relief during dental procedures .
Biochemical Pathways
It is known that the drug’s primary mechanism of action involves the disruption of sodium ion channels, which are crucial components of the nerve impulse transmission pathway . By blocking these channels, this compound prevents the propagation of action potentials along the nerves, leading to a loss of sensation .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After administration, the drug is rapidly absorbed and reaches peak plasma concentrations approximately 25 minutes following a single dose and 48 minutes following three doses . The elimination half-time of this compound is about 20 minutes . The rapid breakdown of this compound to the inactive metabolite articainic acid is related to a very low systemic toxicity and consequently to the possibility of repeated injections .
Result of Action
The primary result of this compound’s action is a temporary loss of sensation in the area where the drug has been administered. This is due to the blockage of nerve impulses, which prevents the sensation of pain from being transmitted to the brain . This makes this compound an effective local anesthetic, particularly for use in dental procedures .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the tissue can affect the drug’s ionization state, which in turn can influence its ability to penetrate the neuronal cell membrane and block sodium channels . Additionally, the presence of inflammation can alter local tissue pH and vascular permeability, potentially affecting the drug’s absorption and distribution .
生化学分析
Biochemical Properties
Isopropylarticaine plays a role in various biochemical reactions
Cellular Effects
The effects of this compound on various types of cells and cellular processes are complex and multifaceted It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Factors such as the compound’s stability, degradation, and long-term effects on cellular function are important considerations in these studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Studies have observed threshold effects, as well as potential toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels.
特性
IUPAC Name |
methyl 4-methyl-3-[2-(propan-2-ylamino)propanoylamino]thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-7(2)14-9(4)12(16)15-10-8(3)6-19-11(10)13(17)18-5/h6-7,9,14H,1-5H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGQFYHUUMZHET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1NC(=O)C(C)NC(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1796888-45-3 | |
| Record name | ISOPROPYLARTICAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DC6OW6TFX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-[2-(2-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B602109.png)


